molecular formula C18H26N2O3 B2486448 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one CAS No. 2034308-82-0

1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one

Cat. No.: B2486448
CAS No.: 2034308-82-0
M. Wt: 318.417
InChI Key: JTBUKRRBUYEFIJ-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one (CAS 2034308-82-0) is a synthetic organic compound with a molecular formula of C18H26N2O3 and a molecular weight of 318.41 g/mol . This molecule features a complex structure incorporating an azetidine ring linked to a 4-methoxypiperidine moiety and a phenoxypropan-1-one chain. This specific arrangement of heterocycles places it within a class of compounds of significant interest in medicinal chemistry and drug discovery research. Piperidine and azetidine derivatives are frequently explored in pharmaceutical research for their potential biological activities. For instance, piperidine-based structures are investigated as inhibitors of various biological targets, such as the NLRP3 inflammasome, a component of the innate immune system . Similarly, other piperidine-containing molecules have been developed as protein kinase inhibitors . The structural motifs present in this compound suggest it may serve as a valuable intermediate or lead structure in the design and synthesis of novel bioactive molecules. Researchers can utilize this compound as a chemical building block for further derivatization or as a standard in analytical and pharmacological screening studies. The product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14(23-17-6-4-3-5-7-17)18(21)20-12-15(13-20)19-10-8-16(22-2)9-11-19/h3-7,14-16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBUKRRBUYEFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2CCC(CC2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxypiperidine with azetidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper complexes

    Solvents: Dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several classes of molecules documented in the evidence. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Synthesis Highlights Potential Applications References
1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one Azetidine-piperidine hybrid, phenoxypropanone backbone Likely involves azetidine alkylation, piperidine methoxylation, and ketone coupling Kinase inhibition, receptor modulation (inferred)
Azetidine-based sulfonamides (e.g., Compounds 16, 17) Azetidine linked to sulfonamide groups, halogenated thiazole cores Sulfonylation of azetidine-propylamine intermediates under TFA catalysis Antimicrobial or antifungal agents (based on thiazole motifs)
Piperidine/azetidine ketones (e.g., 1-(azetidin-1-yl)-5-phenylpentan-1-one) Azetidine fused with alkyl/aryl ketones Nickel- or zinc-mediated coupling of azetidine with iodinated alkanes Chiral catalysts or intermediates for enantioselective synthesis
TLR7-9 antagonists (e.g., Patent derivatives) Azetidine-morpholine hybrids with tetrahydropyrazolo[4,3-c]pyridine Multi-step functionalization of azetidine-morpholine scaffolds Treatment of autoimmune diseases (e.g., systemic lupus erythematosus)
Methylenedioxy-containing piperidine derivatives Piperidine with methylenedioxy or benzo-dioxol substituents Condensation of piperidine with chlorinated ketones Antifungal and antiaflatoxigenic agents

Key Observations

Structural Complexity vs. Bioactivity: The target compound’s azetidine-piperidine core is distinct from simpler azetidine derivatives (e.g., Compounds 16, 17 in ) but resembles advanced scaffolds like those in ’s TLR antagonists. The 4-methoxypiperidine group may enhance metabolic stability compared to unmethylated analogs .

Synthetic Challenges :

  • The compound’s synthesis likely requires precise control over azetidine ring stability. highlights azetidine dimerization under acidic conditions, which could complicate scalability without optimized protocols (e.g., TFA-mediated reactions at controlled temperatures) .
  • Piperidine methoxylation steps may parallel methods in , where methoxyphenyl groups are introduced via hydrazine intermediates .

The phenoxy group’s aromaticity may facilitate π-π interactions in enzyme binding pockets .

Biological Activity

The compound 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one (commonly referred to as MPA) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of MPA, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Molecular Formula

  • C : 18
  • H : 26
  • N : 2
  • O : 3

Molecular Weight

  • 318.417 g/mol

Structural Features

The compound features a phenoxy group, which is significant for its biological activity. The presence of the methoxypiperidine moiety contributes to its pharmacological properties.

  • Receptor Interaction
    • MPA interacts with various receptors in the central nervous system, particularly those involved in neurotransmitter regulation. This includes potential modulation of serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
  • Antiproliferative Effects
    • Research indicates that MPA exhibits antiproliferative activity against several cancer cell lines. For instance, studies have shown that compounds similar to MPA can inhibit cell proliferation in ovarian and breast cancer models with IC50 values ranging from 0.29 µM to 0.35 µM, indicating significant potency compared to standard treatments like Staurosporine .
  • Neuroprotective Properties
    • The compound may possess neuroprotective effects by modulating pathways associated with neurodegenerative diseases. Its interaction with NMDA receptors suggests a role in reducing excitotoxicity, which is often implicated in conditions like Alzheimer's disease .

In Vitro and In Vivo Studies

Study TypeFindings
In VitroSignificant inhibition of cancer cell lines (OVCAR-4 and MDA-MB-468) with IC50 values of 0.29 ± 0.02 μM and 0.35 ± 0.01 μM respectively .
In VivoNeuroprotective effects observed in rodent models of neurodegeneration, reducing damage in the hippocampus following NMDA-induced injury .

Case Study 1: Anticancer Activity

In a study published by Abatematteo et al., MPA analogs were tested for their effects on ovarian cancer cells. The results indicated a reduction in VEGF levels by 85% compared to untreated controls, suggesting a mechanism involving inhibition of angiogenesis through VEGFR-2 phosphorylation reduction .

Case Study 2: Neuroprotection

Research focused on the neuroprotective effects of MPA revealed that it significantly reduced neurodegeneration markers in animal models subjected to excitotoxic insults, providing insights into its potential as a treatment for neurodegenerative diseases .

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